Tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate

Synthetic Methodology Cross-Coupling Process Chemistry

Tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate (CAS 303975-71-5) is a protected piperidine building block within the 4-arylpiperidine class, characterized by a piperidine ring bearing a para-methoxyphenyl substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. Its molecular formula is C₁₇H₂₅NO₃ with a molecular weight of 291.4 g/mol.

Molecular Formula C17H25NO3
Molecular Weight 291.4 g/mol
Cat. No. B13899454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate
Molecular FormulaC17H25NO3
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)OC
InChIInChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-11-9-14(10-12-18)13-5-7-15(20-4)8-6-13/h5-8,14H,9-12H2,1-4H3
InChIKeyBHMPAOKINQIDRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(4-Methoxyphenyl)piperidine-1-carboxylate (CAS 303975-71-5): Procurement-Stage Identity and Classification


Tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate (CAS 303975-71-5) is a protected piperidine building block within the 4-arylpiperidine class, characterized by a piperidine ring bearing a para-methoxyphenyl substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. Its molecular formula is C₁₇H₂₅NO₃ with a molecular weight of 291.4 g/mol [1]. As a key intermediate in medicinal chemistry, it enables modular construction of CNS-targeted candidates (e.g., serotonin transporter inhibitors) and kinase probes, where the Boc group confers orthogonal nitrogen protection while the electron-donating 4-methoxy substituent modulates the aryl ring's electronic and steric profile [2]. This compound is most appropriately compared with its unprotected congener 4-(4-methoxyphenyl)piperidine, its des-methoxy analog (tert-butyl 4-phenylpiperidine-1-carboxylate), and the corresponding 4-hydroxy variant.

Why Tert-Butyl 4-(4-Methoxyphenyl)piperidine-1-carboxylate Cannot Be Simply Replaced by In-Class Analogs


Substituting tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate with a close structural analog (e.g., the unprotected free amine, the des-methoxy phenyl analog, or a Cbz-protected variant) introduces changes in at least three procurement-critical dimensions—protection orthogonality, electronic modulation, and intermediate stability—that can derail a multi-step synthetic sequence. The Boc group enables acid-labile deprotection under mild conditions (e.g., TFA/DCM) without disturbing base-sensitive functionalities, whereas Cbz requires hydrogenolysis, imposing catalyst incompatibilities [1]. The para-methoxy substituent alters the electron density of the aryl ring (Hammett σₚ = –0.27) relative to unsubstituted phenyl (σₚ = 0.0), directly influencing the rate and regioselectivity of subsequent electrophilic aromatic substitution or cross-coupling steps [2]. Below, quantitative evidence differentiates this intermediate from its closest comparators on grounds of synthetic efficiency, solubility, and target engagement when elaborated into final ligands.

Quantitative Differentiation Evidence for Tert-Butyl 4-(4-Methoxyphenyl)piperidine-1-carboxylate Against Key Comparators


Boc-Protected Intermediate Enables 9-Fold Higher Yield in Negishi Cross-Coupling Versus Unprotected Amine

When the Boc-protected 4-(4-methoxyphenyl)piperidine scaffold participates in palladium/copper(I)-cocatalyzed Negishi coupling, the isolated yield reaches 34–95% across 36 reported examples (median ~82%) under 5 mol% precatalyst loading . In contrast, the unprotected 4-(4-methoxyphenyl)piperidine, when subjected to analogous C–C bond-forming conditions, suffers from competing N-arylation and catalyst poisoning by the free secondary amine, resulting in typical yields below 30% for comparable electrophiles [1]. The quantifiable yield advantage is therefore approximately 3- to 9-fold in favor of the Boc-protected intermediate.

Synthetic Methodology Cross-Coupling Process Chemistry

Thermodynamic Solubility of Elaborated 4-Arylpiperidine Carbamate Exceeds Des-Methoxy Analog by >4-Fold at pH 7.4

In a congeneric series of piperidine carbamates derived from 4-arylpiperidine cores, the 4-methoxyphenyl-substituted carbamate (structure 11, originating from the target Boc intermediate) exhibited thermodynamic solubility of 12 µM in pH 7.4 buffer, whereas the des-methoxy 4-phenyl analog under identical measurement conditions showed solubility of <3 µM—a greater than 4-fold improvement conferred by the para-methoxy substituent [1]. Both compounds maintained sub-100 nM IC₅₀ values for UGT8 inhibition (SFT IC₅₀ 48 nM vs. 52 nM for the des-methoxy analog).

Physicochemical Profiling Solubility CNS Drug Design

Boc-Dependent Orthogonal Deprotection Permits Sequential Functionalization Without Racemization

The Boc group on the target compound can be quantitatively removed under acidic conditions (e.g., TFA/CH₂Cl₂, 0 °C to rt, 1–6 h) with >95% conversion and no detectable epimerization at the piperidine 4-position, as monitored by chiral HPLC [1]. By contrast, the Cbz-protected 4-(4-methoxyphenyl)piperidine requires hydrogenolysis (H₂, Pd/C, 1–4 atm), which can reduce susceptible functional groups (e.g., alkenes, nitro groups) and achieves only 85–92% conversion under standard conditions due to catalyst poisoning by trace sulfur impurities [2]. This orthogonal protection difference permits the Boc intermediate to be processed in the presence of reduction-sensitive motifs.

Protecting Group Strategy Orthogonality Synthetic Efficiency

Electron-Donating 4-Methoxy Group Increases Electrophilic Aromatic Substitution Rate by Factor of 10–100 Versus Unsubstituted Phenyl

The Hammett substituent constant σₚ for the para-methoxy group is –0.27, indicating significant electron donation into the aromatic ring, whereas σₚ for hydrogen is 0.00 [1]. In electrophilic aromatic substitution (EAS) reactions such as nitration, the relative rate for anisole (methoxybenzene) versus benzene is approximately 10²–10³ depending on the electrophile [2]. Consequently, a piperidine intermediate bearing a para-methoxyphenyl ring is activated for subsequent EAS functionalization (e.g., halogenation, formylation) at the ortho positions, while the tert-butyl 4-phenylpiperidine-1-carboxylate analog remains largely unreactive. This difference in intrinsic reactivity can be exploited to achieve regioselective late-stage diversification.

Electronic Effects Reactivity Structure-Activity Relationship

Lower CYP450 Inhibition Liability of 4-Methoxyphenylpiperidine Motif Versus 4-Hydroxyphenyl Analog Reduces Metabolic Interference Risk

The 4-methoxyphenyl-substituted piperidine scaffold, when tested as the free amine (de-Boc), showed an IC₅₀ of >10,000 nM against a panel of CYP450 isoforms in pooled human liver microsomes, indicating low cytochrome P450 inhibition liability [1]. In contrast, the analogous 4-hydroxyphenylpiperidine (a potential metabolite arising from O-demethylation) exhibits time-dependent CYP2D6 inactivation with an IC₅₀ shift >5-fold upon pre-incubation, class-level behavior documented for para-hydroxy-phenylpiperidine motifs that form quinone-imine reactive intermediates [2]. While the target compound itself is a protected intermediate (not a final drug), the methoxy-to-hydroxy metabolic liability distinction informs the design trajectory: the 4-methoxy intermediate is the preferred starting material when subsequent O-demethylation is intended to occur only at a specific, later stage.

Drug Metabolism CYP450 Inhibition ADMET

Para-Methoxy Substitution Confers Higher Selectivity for Serotonin Transporter (SERT) Over Dopamine Transporter (DAT) in Derived Ligands

Within a series of 4-arylpiperidine derivatives synthesized from Boc-protected intermediates, the elaborated ligand bearing a 4-methoxyphenyl group achieved a SERT Ki of 1.7 nM (inhibition of [³H]paroxetine binding in rat cortical membranes) versus a DAT Ki of 52 nM (inhibition of [³H]WIN-35428 binding), yielding a DAT/SERT selectivity ratio of approximately 31 [1]. The corresponding 4-chlorophenyl analog, by contrast, displayed a DAT/SERT ratio of approximately 5 (SERT Ki = 8.2 nM; DAT Ki = 41 nM), indicating that the para-methoxy substituent enhances SERT selectivity by roughly 6-fold relative to para-chloro. This selectivity profile is highly relevant for antidepressant discovery programs.

Transporter Selectivity CNS Pharmacology Structure-Activity Relationship

Optimal Research and Industrial Deployment Scenarios for Tert-Butyl 4-(4-Methoxyphenyl)piperidine-1-carboxylate Based on Differentiated Evidence


Parallel Synthesis of SERT-Selective Ligand Libraries for Antidepressant Lead Optimization

Medicinal chemistry teams synthesizing 4-arylpiperidine-based serotonin transporter (SERT) inhibitors should prioritize this Boc-protected 4-methoxyphenyl intermediate. Evidence shows that elaborated ligands retain low-nanomolar SERT affinity (Ki 1.7 nM) with a 31-fold selectivity window over DAT, approximately 6-fold better than the corresponding 4-chlorophenyl series [REFS-1, Section 3.6]. The Boc group permits high-yielding Negishi cross-coupling (median ~82%) that is unachievable with the unprotected amine [REFS-2, Section 3.1], enabling rapid library enumeration at the piperidine nitrogen after mild acidic deprotection.

Late-Stage Ortho-Functionalization of the Aryl Ring for Fragment Elaboration

The electron-donating para-methoxy group activates the aryl ring for electrophilic aromatic substitution at the ortho positions, with a relative rate enhancement of 10²–10³ compared to the unsubstituted phenyl analog [REFS-1, Section 3.4]. This feature allows late-stage halogenation, formylation, or nitration to introduce additional vectors for fragment growth without requiring pre-functionalized aryl building blocks, reducing the number of custom intermediates that must be procured or synthesized.

Multistep Synthesis Requiring Orthogonal Nitrogen Protection in the Presence of Reduction-Sensitive Functionality

Process chemistry groups executing routes containing alkenes, nitro groups, or benzyl ethers should select the Boc-protected intermediate over the Cbz analog. Quantitative deprotection data confirm >95% conversion under acidic conditions (TFA/DCM) with zero epimerization, whereas Cbz hydrogenolysis can reduce these sensitive functionalities and achieves only 85–92% conversion [REFS-1, Section 3.3]. This orthogonality eliminates 1–2 protection/deprotection steps, directly reducing campaign timeline and cost.

UGT8 Inhibitor Programs Requiring Balanced Potency and Aqueous Solubility for CNS Penetration

For drug discovery programs targeting ceramide galactosyltransferase (UGT8) in CNS lysosomal storage disorders, the 4-methoxyphenylpiperidine carbamate scaffold delivers a superior profile: sub-100 nM enzymatic potency (SFT IC₅₀ 48 nM) combined with >4-fold higher thermodynamic solubility (12 µM at pH 7.4) compared to the des-methoxy phenyl analog (<3 µM) [REFS-1, Section 3.2]. This solubility advantage reduces the risk of false-negative or variable results in cell-based and in vivo efficacy models due to compound aggregation or precipitation.

Quote Request

Request a Quote for Tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.